N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide
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Overview
Description
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.267 g/mol. This compound is characterized by the presence of a cyanophenyl group, a methoxyethyl group, and a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide involves several steps. One common synthetic route includes the reaction of 3-cyanophenylacetonitrile with 2-methoxyethylamine under specific conditions to form the intermediate product. This intermediate is then subjected to a reaction with acryloyl chloride to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as an inhibitor in various biochemical pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide can be compared with similar compounds such as:
- N-[1-(3-Cyanophenyl)-2-hydroxyethyl]prop-2-enamide
- N-[1-(3-Cyanophenyl)-2-ethoxyethyl]prop-2-enamide
- N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-enamide
These compounds share similar structural features but differ in their functional groups, which can affect their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which confer distinct properties and applications.
Properties
IUPAC Name |
N-[1-(3-cyanophenyl)-2-methoxyethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-13(16)15-12(9-17-2)11-6-4-5-10(7-11)8-14/h3-7,12H,1,9H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRCOFUCPMQHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC(=C1)C#N)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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